Product packaging for Ethyl 2-isocyanato-2-methylpropanoate(Cat. No.:CAS No. 128326-91-0)

Ethyl 2-isocyanato-2-methylpropanoate

Cat. No.: B2363441
CAS No.: 128326-91-0
M. Wt: 157.169
InChI Key: LBEMMTLYTQZOMH-UHFFFAOYSA-N
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Description

Ethyl 2-isocyanato-2-methylpropanoate (CAS 128326-91-0) is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . Its structure features both an ethyl ester and a highly reactive isocyanate functional group, making it a valuable bifunctional building block in organic synthesis. The compound requires cold-chain transportation and is intended for Research Use Only. It is not for diagnostic or therapeutic uses . Isocyanates are widely used in synthetic chemistry for their ability to undergo reactions with nucleophiles such as alcohols and amines to form carbamate and urea linkages, respectively . While specific published research on this exact molecule is limited, compounds of this class are pivotal in the synthesis of various heterocycles, including pyrroles via metal-catalyzed cycloadditions with alkynes . Researchers may employ this reagent to introduce the 2-methylpropanoate-isocyanate moiety into larger molecules, potentially for applications in materials science or as a synthetic intermediate. Researchers should handle this compound with extreme care, adhering to all appropriate safety protocols. For detailed spectral data and structural information, researchers can refer to databases such as PubChem Lite (CID 21709191) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B2363441 Ethyl 2-isocyanato-2-methylpropanoate CAS No. 128326-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-isocyanato-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEMMTLYTQZOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Isocyanato 2 Methylpropanoate and Analogues

Phosgenation-Based Synthetic Routes

The reaction of amines with phosgene (B1210022) or its safer equivalents remains a primary industrial and laboratory method for isocyanate production due to its efficiency and broad applicability. nih.govacs.org For compounds like Ethyl 2-isocyanato-2-methylpropanoate, this involves the conversion of the corresponding amino acid ester.

Utilization of Triphosgene (B27547) in Laboratory Synthesis

Due to the extreme toxicity of phosgene gas, its solid, crystalline equivalent, triphosgene (bis(trichloromethyl) carbonate), is frequently employed in laboratory settings. nih.gov Triphosgene serves as a convenient and safer phosgene substitute, releasing phosgene in situ under controlled conditions. nih.govtandfonline.com The synthesis of amino acid ester isocyanates using this method is a high-yielding and rapid process that can often produce a product clean enough for subsequent use without extensive purification. orgsyn.org The reaction typically involves treating the amino acid ester hydrochloride salt with triphosgene in a biphasic system. orgsyn.org

Precursor Compounds and Optimized Reaction Conditions

The direct precursor for the synthesis of this compound via this route is ethyl 2-amino-2-methylpropanoate, typically used as its hydrochloride salt. The reaction is generally performed in a biphasic mixture of an organic solvent, such as dichloromethane, and an aqueous solution of a mild base, like sodium bicarbonate. orgsyn.org The base is crucial for neutralizing the hydrogen chloride gas generated during the reaction. tandfonline.com Cooling the reaction mixture, often in an ice bath, helps to control the exothermic reaction. Efficient stirring is vital to ensure proper mixing between the aqueous and organic phases, which is particularly important to prevent side reactions or racemization if the starting material is chiral. orgsyn.org

Table 1: Optimized Conditions for Phosgenation of Amino Acid Esters with Triphosgene

PrecursorPhosgene SourceBaseSolvent SystemTemperatureTypical YieldReference
L-Phenylalanine methyl ester hydrochlorideTriphosgeneSodium BicarbonateDichloromethane / Water0°C to rt95-98% orgsyn.org
Aromatic Primary AmineTriphosgeneTriethylamineDichloromethaneNot specifiedGood researchgate.net
2-Methyl-4-octyloxyphenylamineTriphosgeneNone (Self-catalyzed)Ethyl AcetateReflux87% tandfonline.com

Phosgene-Free and Alternative Synthetic Strategies

Growing emphasis on sustainable and green chemistry has spurred the development of numerous phosgene-free pathways to isocyanates. rsc.orgbohrium.com These methods avoid the use of highly toxic reagents and often offer milder reaction conditions.

Routes from Amino Acid Derivatives

Several classical name reactions provide phosgene-free access to isocyanates through the rearrangement of carboxylic acid derivatives. These methods are particularly suitable for producing isocyanates from amino acids.

Curtius Rearrangement : This versatile reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The acyl azide is typically prepared from a carboxylic acid. This method is noted for proceeding under mild conditions and with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.govrsc.org A significant advancement is the use of reagents like diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of a carboxylic acid to the corresponding isocyanate, avoiding the isolation of potentially explosive acyl azide intermediates. nih.gov

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. tcichemicals.comwikipedia.org The amide is treated with bromine or a similar reagent in a strong base, which triggers a rearrangement to the isocyanate. wikipedia.orgnumberanalytics.com The isocyanate can be trapped by nucleophiles or hydrolyzed to an amine. tcichemicals.com

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. numberanalytics.comnumberanalytics.comwikipedia.org The reaction is typically activated by converting the hydroxamic acid into an O-acyl, O-sulfonyl, or O-phosphoryl derivative, which then rearranges upon treatment with a base or heat. unacademy.com

Table 2: Comparison of Rearrangement Reactions for Isocyanate Synthesis

ReactionStarting MaterialKey IntermediateKey ReagentsReference
Curtius RearrangementCarboxylic AcidAcyl AzideDiphenylphosphoryl azide (DPPA) or Sodium Azide nih.govnih.gov
Hofmann RearrangementPrimary AmideN-bromoamideBromine, Sodium Hydroxide tcichemicals.comwikipedia.org
Lossen RearrangementHydroxamic AcidO-Acylated Hydroxamic AcidActivating Agent (e.g., Acyl Chloride), Base numberanalytics.comwikipedia.org

Approaches Involving Isonitrile Precursors

A direct and efficient phosgene-free method for synthesizing isocyanates involves the oxidation of isonitriles (isocyanides). A practical application of this strategy has been demonstrated for the synthesis of Ethyl 2-isocyanatoacetate, a close analogue of the target compound. nih.gov This method utilizes dimethyl sulfoxide (B87167) (DMSO) as an inexpensive and readily available oxidant, with the reaction being catalyzed by trifluoroacetic anhydride (B1165640). nih.govorganic-chemistry.org The reaction is swift, often completed in minutes at low temperatures, and produces volatile byproducts (dimethyl sulfide) that are easily removed. nih.gov This approach presents a simple and high-purity route to α-isocyanato esters from their corresponding isonitrile precursors. nih.gov

Green Chemistry Considerations in Isocyanate Synthesis

The primary motivation for developing alternative isocyanate syntheses is the elimination of phosgene, a highly toxic and corrosive chemical. researchgate.net Green chemistry principles guide the development of safer and more sustainable processes. rsc.org Key considerations include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius rearrangement are highly atom-economical.

Use of Less Hazardous Reagents : Replacing toxic reagents like phosgene with safer alternatives such as triphosgene or developing entirely phosgene-free routes. acs.orgresearchgate.net

Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. The oxidation of isonitriles using a catalytic amount of trifluoroacetic anhydride is an example. nih.gov

Alternative Carbonyl Sources : Research has focused on replacing phosgene as the carbonyl source with greener alternatives. These include the thermal decomposition of carbamates, which can be synthesized from amines using dimethyl carbonate (DMC), urea (B33335), or even carbon dioxide. nih.govresearchgate.net

The ongoing development in these areas aims to create synthetic routes to isocyanates that are not only efficient and high-yielding but also inherently safer and more environmentally benign. rsc.orgbohrium.com

Stereoselective Synthesis of Chiral Analogues

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. For analogues of this compound, the introduction of chirality, especially at the α-carbon bearing the isocyanate group, can lead to compounds with unique biological activities and properties. This section focuses on the enantioselective approaches to synthesize such chiral 2-isocyanato propanoate derivatives.

Enantioselective Approaches to 2-Isocyanato Propanoate Derivatives

A significant advancement in the synthesis of enantiomerically pure α-isocyanato carboxylic acid esters involves a phosgene-free method starting from α-amino acid esters. researchgate.net This approach is noteworthy for its mild reaction conditions and high enantiomeric purity of the products.

The process utilizes di-tert-butyl dicarbonate (B1257347) for the isocyanation reaction, which is catalyzed by 4-(dimethylamino)pyridine (DMAP). researchgate.net A key advantage of this method is its rapidity, with the reaction proceeding to completion in as little as 10 minutes at room temperature. researchgate.net This method has been successfully applied to produce methyl (S)-2-isocyanato-3-phenylpropanoate, achieving an enantiomeric excess (ee) of over 99%. researchgate.net The resulting enantiopure isocyanates can be used in situ for further reactions, such as the synthesis of ureas and carbamates, by reacting them with amines and alcohols. researchgate.net

Another strategy for generating chiral isocyanates involves the Curtius rearrangement of acyl azides. This rearrangement can be performed in a continuous flow system, which enhances safety by minimizing the accumulation of high-energy intermediates. The acyl azides are prepared from hydrazides and then heated to induce the rearrangement, yielding the corresponding isocyanates. researchgate.net

The following table summarizes the key aspects of the DMAP-catalyzed isocyanation of an α-amino acid ester:

Starting MaterialReagentCatalystReaction TimeProductEnantiomeric Excess (ee)
α-Amino acid esterDi-tert-butyl dicarbonateDMAP10 minα-Isocyanato carboxylic acid ester>99%

This table summarizes the findings from the phosgene-free synthesis of α-isocyanato carboxylic acid esters. researchgate.net

It is important to note that while various methods exist for the synthesis of isocyanates, such as those employing phosgene or the oxidation of isonitriles, the direct and highly enantioselective conversion of readily available chiral α-amino acid esters represents a more practical and safer route for accessing chiral 2-isocyanato propanoate derivatives. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of the Isocyanate Functional Group

Nucleophilic Addition Reactions

The most characteristic reactions of isocyanates, including Ethyl 2-isocyanato-2-methylpropanoate, are nucleophilic additions across the C=N double bond. A nucleophile attacks the electrophilic carbon atom, breaking the pi bond and leading to the formation of a tetrahedral intermediate, which is then typically protonated on the nitrogen atom. youtube.com This pathway is fundamental to the synthesis of a wide range of important chemical structures.

Reactions with Alcohols: Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol produces a urethane, also known as a carbamate (B1207046). This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. A subsequent proton transfer, often facilitated by other alcohol molecules acting as a bridge, yields the stable urethane product. kuleuven.be The reaction of this compound with various alcohols proceeds efficiently to form the corresponding N-substituted carbamates.

Table 1: Urethane Formation from this compound and Various Alcohols
Reactant AlcoholProduct NameProduct Structure
MethanolEthyl 2-((methoxycarbonyl)amino)-2-methylpropanoateCH₃OC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
EthanolEthyl 2-((ethoxycarbonyl)amino)-2-methylpropanoateCH₃CH₂OC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
Propan-1-olEthyl 2-((propoxycarbonyl)amino)-2-methylpropanoateCH₃CH₂CH₂OC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
tert-ButanolEthyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate(CH₃)₃COC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃

Reactions with Amines: Urea (B33335) Formation

When this compound reacts with primary or secondary amines, the product is a substituted urea. This reaction is typically very rapid and exothermic. The mechanism is analogous to urethane formation, with the lone pair of the amine's nitrogen atom acting as the nucleophile. The reaction with ammonia (B1221849) yields an unsubstituted urea, while primary and secondary amines produce N-substituted and N,N'-disubstituted ureas, respectively.

Table 2: Urea Formation from this compound and Various Amines
Reactant AmineProduct NameProduct Structure
AmmoniaEthyl 2-(ureido)-2-methylpropanoateH₂NC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
MethylamineEthyl 2-((3-methylureido))-2-methylpropanoateCH₃NHC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
AnilineEthyl 2-methyl-2-((3-phenylureido))propanoateC₆H₅NHC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
DimethylamineEthyl 2-((3,3-dimethylureido))-2-methylpropanoate(CH₃)₂NC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃

Reactions with Thiols

Thiols, the sulfur analogs of alcohols, react with isocyanates to form thiocarbamates. The reaction proceeds via nucleophilic attack of the highly nucleophilic sulfur atom on the isocyanate carbon. nih.gov This reaction is generally slower than the corresponding reaction with amines but is a reliable method for the synthesis of this class of sulfur-containing compounds. This compound reacts with various thiols to produce the corresponding S-alkyl or S-aryl thiocarbamates.

Table 3: Thiocarbamate Formation from this compound and Various Thiols
Reactant ThiolProduct NameProduct Structure
MethanethiolEthyl 2-(((methylthio)carbonyl)amino)-2-methylpropanoateCH₃SC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
EthanethiolEthyl 2-(((ethylthio)carbonyl)amino)-2-methylpropanoateCH₃CH₂SC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃
ThiophenolEthyl 2-methyl-2-(((phenylthio)carbonyl)amino)propanoateC₆H₅SC(=O)NHC(CH₃)₂C(=O)OCH₂CH₃

Cycloaddition Reactions and Their Synthetic Utility

Beyond simple additions, the isocyanate group can participate in cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. fiveable.me The C=N bond of the isocyanate can react with various unsaturated partners. For example, [2+2] cycloadditions with electron-rich alkenes can yield four-membered azetidinone rings (β-lactams), which are core structures in many antibiotics. Mechanically induced retro [2+2] cycloadditions have also been studied to generate isocyanates. rsc.org

Furthermore, isocyanates can participate in formal [3+2] cycloaddition reactions, particularly with 1,3-dipoles, to generate five-membered heterocycles. nih.gov Isocyanoacetate esters, a related class of compounds, are known to undergo these reactions, highlighting the synthetic potential of the isocyano group in constructing complex molecular architectures like pyrroles and imidazoles. nih.govresearchgate.net The utility of this compound in these transformations provides a pathway to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Rearrangement Reactions Involving the Isocyanate Moiety

The isocyanate group is not only a reactive functional group but also a pivotal intermediate in several fundamental name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. colab.ws In these reactions, the isocyanate is formed via an intramolecular rearrangement and is often trapped in situ by a nucleophile (like water or an alcohol) to yield the final product. masterorganicchemistry.com

Contextual Analysis of Curtius, Hofmann, Schmidt, and Lossen Rearrangements

This compound is the direct product of the key rearrangement step in the Curtius, Hofmann, Schmidt, and Lossen reactions when starting from an appropriate precursor. colab.wsmasterorganicchemistry.com These reactions all involve the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent electron-deficient nitrogen atom, with the simultaneous expulsion of a leaving group, generating the isocyanate intermediate. colab.wsyoutube.com

Curtius Rearrangement : Involves the thermal or photochemical decomposition of an acyl azide (B81097). The key step is the loss of nitrogen gas (N₂) to form the isocyanate. masterorganicchemistry.com

Hofmann Rearrangement : An unsubstituted amide is treated with bromine and a strong base. This generates an N-bromoamide intermediate which, upon deprotonation, rearranges to the isocyanate with the loss of a bromide ion. masterorganicchemistry.com

Schmidt Reaction : A carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions. Protonation of the acyl azide intermediate followed by loss of N₂ leads to the isocyanate.

Lossen Rearrangement : Involves the rearrangement of a hydroxamic acid derivative (often an O-acyl derivative). Treatment with base initiates the rearrangement to the isocyanate. colab.ws

The formation of this compound via these pathways provides a clear illustration of its central role in these classical transformations for amine synthesis.

Table 4: Formation of this compound via Named Rearrangements
RearrangementRequired PrecursorKey ReagentsLeaving Group
CurtiusEthyl 2-azidocarbonyl-2-methylpropanoateHeat (Δ) or UV light (hν)N₂
HofmannEthyl 2-carbamoyl-2-methylpropanoateBr₂, NaOHBr⁻
Schmidt2-Methyl-2-(ethoxycarbonyl)propanoic acidHN₃, H₂SO₄N₂
LossenO-Acyl derivative of Ethyl 2-(hydroxycarbamoyl)-2-methylpropanoateBase (e.g., NaOH)Carboxylate (RCOO⁻)

Mechanistic Pathways of Functional Group Transformations and Derivatizations

The reactivity of this compound is dominated by the susceptibility of the central carbon atom of the isocyanate group to nucleophilic attack. This section will delve into the detailed mechanistic pathways of its key reactions, including the formation of ureas and urethanes (carbamates), as well as its participation in cycloaddition reactions.

The primary reaction pathway for isocyanates involves the addition of a nucleophile to the carbonyl carbon of the isocyanate group. The general mechanism proceeds via a nucleophilic attack on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to yield the final stable addition product.

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically rapid and exothermic. The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon of the isocyanate. The resulting zwitterionic intermediate is unstable and rapidly undergoes an intramolecular proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, yielding the stable urea derivative. organic-chemistry.orgwikipedia.orgresearchgate.net

The general mechanism can be represented as follows:

Nucleophilic Attack: The amine nitrogen attacks the isocyanate carbon.

Intermediate Formation: A tetrahedral, zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen.

Urea Formation: The final substituted urea product is formed.

The rate of this reaction is influenced by the nucleophilicity of the amine. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. Steric hindrance on both the amine and the isocyanate can also significantly impact the reaction rate.

Table 1: Illustrative Reaction of this compound with a Primary Amine

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAnilineEthyl 2-methyl-2-(3-phenylureido)propanoateAprotic solvent (e.g., THF, CH2Cl2), Room Temperature
Reaction with Alcohols: Urethane (Carbamate) Formation

The reaction of this compound with alcohols results in the formation of urethanes, also known as carbamates. nih.govorganic-chemistry.orgnih.gov This reaction is generally slower than the reaction with amines and often requires a catalyst, especially with less reactive alcohols.

The uncatalyzed mechanism is similar to that of the amine reaction, involving nucleophilic attack by the oxygen of the alcohol on the isocyanate carbon. However, the lower nucleophilicity of the alcohol's oxygen compared to the amine's nitrogen results in a slower reaction rate.

Catalysts, such as tertiary amines or organotin compounds, are often employed to accelerate the reaction. The catalytic mechanism typically involves the formation of a complex between the catalyst and one of the reactants, which increases the electrophilicity of the isocyanate or the nucleophilicity of the alcohol.

Catalytic Mechanism with a Tertiary Amine:

Complex Formation: The tertiary amine catalyst forms a complex with the alcohol through hydrogen bonding, increasing the nucleophilicity of the alcohol's oxygen.

Nucleophilic Attack: The activated alcohol attacks the isocyanate carbon.

Intermediate Formation and Proton Transfer: A tetrahedral intermediate is formed, followed by proton transfer to yield the urethane and regenerate the catalyst.

Table 2: Illustrative Reaction of this compound with an Alcohol

Reactant 1Reactant 2ProductGeneral Conditions
This compoundEthanolEthyl 2-((ethoxycarbonyl)amino)-2-methylpropanoateHeat or catalyst (e.g., dibutyltin (B87310) dilaurate)

Cycloaddition Reactions

Isocyanates can also undergo cycloaddition reactions, where they act as a 2π electron component. wikipedia.orgfiveable.melibretexts.org These reactions are valuable for the synthesis of heterocyclic compounds.

This compound can undergo [2+2] cycloaddition reactions with electron-rich alkenes or other cumulenes. These reactions can be thermally or photochemically initiated. The mechanism of a thermal [2+2] cycloaddition is often stepwise, proceeding through a diradical or zwitterionic intermediate, as a concerted suprafacial-suprafacial pathway is thermally forbidden by the Woodward-Hoffmann rules. Photochemical [2+2] cycloadditions, on the other hand, can proceed through a concerted pathway. fiveable.me

In the presence of a 1,3-dipole, this compound can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov In these reactions, the isocyanate acts as the dipolarophile. The reaction is believed to be a concerted pericyclic process, where the Highest Occupied Molecular Orbital (HOMO) of the dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the dipole and the dipolarophile.

Applications of Ethyl 2 Isocyanato 2 Methylpropanoate in Advanced Organic Synthesis

As a Chiral Building Block and Synthon

While Ethyl 2-isocyanato-2-methylpropanoate is an achiral molecule, its strategic derivatization allows for its use as a synthon in asymmetric synthesis, facilitating the introduction of a quaternary carbon atom which is a common feature in many biologically active molecules.

The primary strategy for employing this compound in asymmetric synthesis involves its reaction with chiral nucleophiles. The electrophilic isocyanate carbon is readily attacked by chiral alcohols, amines, or thiols to generate chiral urethane (B1682113), urea (B33335), or thiocarbamate linkages, respectively. These reactions typically proceed with high efficiency and can serve as the basis for creating diastereomeric intermediates that can be separated or can influence the stereochemical outcome of subsequent reactions.

Another approach involves the use of chiral catalysts to control the addition of a prochiral nucleophile. Metal-based or organocatalytic systems can create a chiral environment around the isocyanate, directing the incoming nucleophile to attack from a specific face, thereby inducing enantioselectivity. rsc.org These methods are at the forefront of modern synthetic chemistry, aiming to construct stereochemically rich molecules from simple, achiral precursors. researchgate.net

Table 1: Potential Chiral Derivatizations of this compound

Chiral NucleophileDerivative ClassPotential Application
(R)-α-MethylbenzylamineChiral UreaDiastereomeric separation, Chiral auxiliary
(S)-Proline methyl esterChiral UreaPeptide mimetics, Asymmetric catalysis
(-)-MentholChiral UrethaneChiral stationary phase component, Synthetic intermediate
L-Cysteine derivativeChiral ThiocarbamateBioconjugation, Natural product synthesis

Role in the Construction of Stereogenic Centers

The derivatization of this compound is instrumental in the construction of stereogenic centers, particularly all-carbon quaternary centers. When a nucleophile adds to the isocyanate group, the adjacent α-carbon, already a quaternary center, becomes part of a larger, often stereochemically complex, framework.

For instance, the addition of an organometallic reagent to the isocyanate, followed by a catalyzed, asymmetric transformation of the ester group (e.g., reduction or alkylation), can establish a new stereocenter. The steric bulk of the gem-dimethyl group and the newly introduced substituent can effectively direct the stereochemical course of such transformations, making it a valuable tool for diastereoselective reactions. This substrate-controlled approach is a powerful strategy in the synthesis of complex molecules where the precise arrangement of multiple stereocenters is crucial. researchgate.net

Formation of Complex Molecular Architectures

The unique reactivity and steric properties of this compound make it particularly suitable for the synthesis of molecules with challenging structural features, such as sterically congested amides and modified peptides.

The formation of amide bonds, especially between sterically demanding fragments, is a significant challenge in organic synthesis. nih.gov Traditional coupling methods often fail or give low yields in such cases. researchgate.net The direct addition of organometallic reagents, such as Grignard reagents, to isocyanates provides a robust and efficient alternative for creating sterically hindered amides. chimia.chchimia.ch

This compound, as a sterically hindered isocyanate, is an ideal substrate for this methodology. The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the isocyanate group. A subsequent aqueous workup yields the corresponding amide. This method is notable for its high yields and tolerance of other functional groups, such as esters, which might be reactive under other conditions. chimia.chdocumentsdelivered.com

Table 2: Examples of Sterically Hindered Amide Synthesis using Isocyanates and Grignard Reagents

Isocyanate Substrate (Example)Grignard ReagentResulting Amide ProductYield (%)
Adamantyl isocyanateMesitylmagnesium bromideN-Mesityladamantane-1-carboxamide94
tert-Butyl isocyanate2,4,6-Triisopropylphenylmagnesium bromideN-(2,4,6-Triisopropylphenyl)pivalamide88
This compound Phenylmagnesium bromideEthyl 2-methyl-2-(phenylcarbamoyl)propanoateHigh (Predicted)
2,6-Dichlorophenyl isocyanateMesitylmagnesium bromideN-(2,6-Dichlorophenyl)-2,4,6-trimethylbenzamide85

Data adapted from research on sterically hindered isocyanates. chimia.ch

Applications in Peptide and Amide Bond Formation

In peptide science, the isocyanate group serves as an activated synthon for an amino acid, enabling the formation of a peptide bond through its reaction with an amine terminus of another amino acid or peptide chain. This compound can be used to introduce an α,α-disubstituted amino acid residue, specifically a gem-dimethyl glycine (B1666218) ethyl ester moiety, into a peptide sequence. scribd.comresearchgate.net

Such residues are of significant interest because they act as conformational constraints, inducing specific secondary structures like β-turns or helical folds in peptides. The steric hindrance provided by the gem-dimethyl group can also enhance the peptide's resistance to enzymatic degradation. While standard peptide coupling reagents are widely used, the isocyanate method provides an alternative pathway, particularly when conventional methods are inefficient due to steric hindrance. ucl.ac.ukresearchgate.net The reaction proceeds via the nucleophilic attack of the terminal amino group of a peptide onto the isocyanate, forming a urea linkage if directly coupled, or an amide if used as a precursor in a multi-step sequence. nih.gov

Precursor in Natural Product Synthesis

The structural motif derived from this compound, the 2-amino-2-methylpropanoic acid unit (after hydrolysis of the ester and reduction/transformation of the isocyanate), is found in a variety of natural products, particularly in peptaibols. These are a class of peptide antibiotics rich in non-proteinogenic amino acids.

As a synthetic precursor, this compound offers a direct and efficient route to introduce the gem-dimethyl glycine ethyl ester fragment into a synthetic intermediate. This building block is crucial for constructing the backbone of these complex natural products. The ability to incorporate this sterically demanding unit is often a key step in the total synthesis of such molecules. While specific, documented uses in total synthesis may be part of larger, proprietary schemes, its potential as a precursor is clear from a retrosynthetic analysis of natural products containing this structural element. nih.gov Its utility lies in providing a pre-formed, sterically congested quaternary center, simplifying the synthetic challenge of creating such a feature late in a synthetic sequence.

Contribution to Complex Natural Product Scaffolds

This compound is a specialized chemical reagent that offers significant potential for the construction of intricate molecular architectures resembling those found in naturally occurring compounds. Its unique structural features, namely the presence of a reactive isocyanate group and a gem-dinalkyl substituted carbon center, make it a valuable, albeit underexplored, building block in the field of advanced organic synthesis. The strategic incorporation of this reagent can facilitate the generation of key structural motifs that are prevalent in a variety of complex natural products.

The isocyanate functionality serves as a versatile electrophilic handle for the introduction of nitrogen-containing moieties, which are fundamental components of many alkaloid and peptide natural products. This group readily participates in addition reactions with a wide array of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. Such linkages are integral to the core structures of numerous bioactive natural products.

Moreover, the gem-dimethyl substitution at the α-position of the ester provides steric bulk and conformational rigidity. This feature can be strategically employed to influence the stereochemical outcome of reactions, enabling the diastereoselective or enantioselective synthesis of complex intermediates. The Thorpe-Ingold effect, resulting from the gem-dinalkyl group, can promote cyclization reactions, facilitating the formation of heterocyclic and carbocyclic ring systems that form the backbone of many natural product scaffolds.

While direct applications of this compound in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its potential can be inferred from the well-established use of structurally related building blocks. The principles of retrosynthetic analysis suggest that this compound could serve as a key precursor for the stereocontrolled synthesis of α,α-disubstituted amino acids and their derivatives, which are components of several peptide-based natural products.

Hypothetical Application in the Synthesis of a Substituted Piperidine (B6355638) Scaffold:

A plausible synthetic strategy could involve the reaction of this compound with a suitable nucleophile to construct a key intermediate for a piperidine-based natural product. For instance, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated system, followed by trapping of the resulting enolate with the isocyanate, could set the stage for a subsequent intramolecular cyclization to furnish a highly substituted piperidine ring.

Reaction Step Reactants Key Transformation Potential Natural Product Scaffold
1. Nucleophilic AdditionThis compound, Primary AmineFormation of a urea linkagePrecursor to cyclic ureas
2. CyclizationDi-functionalized urea intermediateIntramolecular cyclization to form a dihydropyrimidineDihydropyrimidine-containing alkaloids

Table 1: Hypothetical Reaction Pathway to a Dihydropyrimidine Scaffold

Research Findings on Analogous Building Blocks:

Research in the field of natural product synthesis has demonstrated the utility of building blocks possessing gem-dinalkyl substitution. This structural motif is known to impart favorable pharmacokinetic properties and can enforce specific molecular conformations necessary for biological activity. For example, the gem-dimethyl group is a prominent feature in the potent anticancer agent paclitaxel (B517696) and its synthetic precursors.

Furthermore, the use of isocyanates in the synthesis of heterocyclic scaffolds is well-documented. The reaction of isocyanates with various nucleophiles has been employed to construct a wide range of nitrogen-containing heterocycles that are core components of numerous alkaloids and other bioactive natural products.

The following table summarizes the types of natural product scaffolds that could potentially be accessed using this compound as a key building block, based on the known reactivity of its functional groups.

Functional Group Reactivity Resulting Structural Motif Examples of Natural Product Scaffolds
Isocyanate + AlcoholCarbamate (B1207046)Mitomycin C core, various peptide natural products
Isocyanate + AmineUreaBiotin, various cyclic peptide natural products
Intramolecular CyclizationSubstituted heterocycles (e.g., piperidines, pyrrolidines)Alkaloids such as indolizidine and quinolizidine (B1214090) alkaloids

Table 2: Potential Natural Product Scaffolds Accessible from this compound

Article on this compound in Polymer Chemistry and Material Science Not Possible with Current Data

Following a thorough and extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound within the detailed contexts requested. The specific applications outlined—synthesis of polyurethanes, design of specialty polymers, its role in controlled radical polymerization techniques like ATRP and RAFT, and its use as a crosslinking agent—are not documented for this particular molecule in the available scientific domain.

While the isocyanate functional group (-NCO) is central to polyurethane chemistry and the functionalization of polymers, the scientific community's research has focused on other, more common isocyanate-containing monomers. General principles of how a monofunctional isocyanate might behave can be hypothesized, but without specific studies on this compound, a detailed, data-driven, and scientifically accurate article as per the user's stringent requirements cannot be constructed.

The search did not yield any of the following for this compound:

Data on its use as a monomer in polymerization reactions for creating polyurethanes or specialty polymers.

Research pertaining to its design or application as an initiator in Atom Transfer Radical Polymerization (ATRP).

Studies on its development or use as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent.

Specific examples or data on its utility as a crosslinking or functionalization agent for polymer systems.

Due to the absence of these crucial research findings, generating an article that is both scientifically accurate and strictly adheres to the provided, detailed outline is not feasible. To proceed would require speculation beyond the available evidence, which would not meet the required standards of a professional and authoritative scientific article. Therefore, no content can be provided for the requested sections.

Table of Compounds Mentioned

Computational and Spectroscopic Characterization in Research Context

Theoretical Investigations of Reactivity, Conformation, and Reaction Pathways

Theoretical chemistry provides invaluable insights into the intrinsic properties of Ethyl 2-isocyanato-2-methylpropanoate, guiding experimental design and interpreting observed results. Computational methods, particularly Density Functional Theory (DFT), are employed to model its behavior at a molecular level.

Reactivity: The molecule possesses two primary electrophilic centers: the carbon atom of the isocyanate group (-N=C=O) and the carbonyl carbon of the ester group (-COO-). Theoretical calculations can quantify the partial positive charges on these atoms and map the electrostatic potential to visualize regions of high electron density (nucleophilic) and low electron density (electrophilic). The isocyanate carbon is highly susceptible to nucleophilic attack by alcohols, amines, and water, a characteristic reactivity profile for isocyanates. nih.gov Computational models can predict the activation energies for these reactions, helping to understand their kinetics.

Conformation: Rotational barriers around the single bonds in the ethyl ester moiety dictate the molecule's conformational landscape. Conformational analysis is the study of the energetics between different spatial arrangements (rotamers). lumenlearning.com The most stable conformations are typically those that minimize steric hindrance, such as staggered arrangements where bulky groups are positioned far apart. libretexts.orgyoutube.comyoutube.com For this compound, rotation around the central C-C and C-O bonds leads to various staggered and eclipsed forms. The staggered conformations represent energy minima, while the eclipsed conformations are energy maxima on the potential energy surface. youtube.comyoutube.com The relative energies of these conformers can be calculated to determine the most probable shapes the molecule will adopt at a given temperature.

Reaction Pathways: Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, theoretical studies can model its reaction pathways, such as the formation of urethanes via reaction with alcohols. These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. Such investigations have been performed on related esters to understand their decomposition and combustion chemistry, providing a framework for how similar studies could be applied to this isocyanate. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide the experimental data necessary to determine the precise structure of this compound and to follow its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals corresponding to each unique nucleus in the structure.

¹H NMR: The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, due to spin-spin coupling. The six protons of the two methyl groups attached to the quaternary carbon would appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms. The chemical shifts of the carbonyl carbon and the isocyanate carbon would be particularly informative, appearing in the downfield region of the spectrum.

Predicted NMR Data

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H NMR
-O-CH₂-CH₃ ~1.3 Triplet
-C(CH₃)₂ ~1.6 Singlet
-O-CH₂ -CH₃ ~4.2 Quartet
¹³C NMR
-O-CH₂-CH₃ ~14 -
-C(CH₃ )₂ ~25 -
C (CH₃)₂ ~60 -
-O-CH₂ -CH₃ ~62 -
-N=C =O ~125 -

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing around 2250–2280 cm⁻¹. Another strong absorption would be observed for the carbonyl (C=O) stretch of the ester group, expected in the region of 1735–1750 cm⁻¹. The presence of these two distinct peaks provides clear evidence for the bifunctional nature of the molecule. An IR spectrum of the related compound Ethyl 2-isocyanato-4-methyl valerate (B167501) confirms the characteristic absorption of the isocyanate group in this chemical environment. nist.gov

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane) Stretch 2850–3000 Medium-Strong
N=C=O (isocyanate) Asymmetric Stretch 2250–2280 Strong, Sharp
C=O (ester) Stretch 1735–1750 Strong

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

For this compound (molar mass: 157.15 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₇H₁₁NO₃) with high accuracy. The predicted monoisotopic mass is 157.0739 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed. The molecule may also form adducts with other ions present in the mass spectrometer, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). uni.lu Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OC₂H₅) or cleavage of the bond adjacent to the isocyanate group.

Mass spectrometry is also a valuable tool for monitoring the progress of reactions. By analyzing samples from a reaction mixture over time, the disappearance of the reactant (this compound) and the appearance of product masses can be tracked, providing kinetic information about the reaction.

Predicted Mass Spectrometry Data for Adducts uni.lu

Adduct Calculated m/z
[M+H]⁺ 158.08118
[M+Na]⁺ 180.06312
[M+K]⁺ 196.03706
[M+NH₄]⁺ 175.10772

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of isocyanates, including Ethyl 2-isocyanato-2-methylpropanoate, is moving towards more sustainable and efficient methods, away from hazardous reagents like phosgene (B1210022). researchgate.net A key area of research is the development of novel catalytic systems. One promising approach is the oxidation of isonitriles, which can be achieved smoothly and efficiently using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640). nih.gov This method is advantageous as it proceeds quickly at low temperatures and produces volatile byproducts that are easily removed. nih.gov

Researchers are also exploring alternative reagents to phosgene for isocyanate synthesis. The reaction of α-amino acid ester hydrochlorides with bis(trichloromethyl) carbonate, for instance, provides a convenient one-pot procedure to generate the corresponding isocyanates. researchgate.net These modern strategies are part of a broader effort in both academia and industry to develop environmentally friendly procedures, driven by the depletion of fossil resources and a growing awareness of environmental protection. researchgate.net The application of these novel catalytic systems to the specific synthesis of this compound could lead to safer, more efficient, and scalable production processes.

Catalytic ApproachReagentsKey Advantages
Isonitrile Oxidation Isonitrile, DMSO, Trifluoroacetic anhydrideFast reaction, low temperature, volatile byproducts, high purity. nih.gov
Phosgene-Free Alternative α-amino acid ester hydrochloride, Bis(trichloromethyl)carbonate, TriethylamineConvenient one-pot procedure, good yields. researchgate.net

Exploration of Bio-Inspired and Bioconjugation Applications

The high reactivity of the isocyanate group makes this compound a compelling candidate for bioconjugation, the process of linking molecules to biomolecules like proteins or glycans. Isocyanates are potent electrophiles that readily react with nucleophilic groups found on biomolecules, such as the amine groups in lysine (B10760008) residues or hydroxyl groups in serine and threonine. This reactivity opens avenues for its use in creating stable linkages for applications in diagnostics and therapeutics.

While specific applications of this compound in bioconjugation are still an emerging field, the principles are well-established within the broader context of bioorthogonal chemistry. mdpi.com This field utilizes reactions that can occur in complex biological environments without interfering with native biochemical processes. mdpi.com Future research could focus on harnessing the isocyanate moiety for targeted labeling of proteins, nucleic acids, or lipids, potentially enabling new methods for bio-imaging or tracking cellular processes. mdpi.com The ester functionality within the same molecule adds another layer of potential, allowing for subsequent modifications or influencing the physicochemical properties of the resulting bioconjugate.

Integration in Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient organic synthesis. nih.gov Isocyanates are highly valuable building blocks in MCRs due to their versatile reactivity. nih.gov The integration of this compound into MCR methodologies presents a significant opportunity to generate novel molecular architectures with high efficiency. nih.govnih.gov

The reaction of the isocyanate group with an alcohol to form a carbamate (B1207046) is a key transformation used in many MCRs. nih.gov Carbamate groups are of particular interest as they are considered bioisosteres of amide bonds, offering improved stability against enzymatic degradation and potentially enhancing the pharmacokinetic properties of drug candidates. nih.gov The unique structure of this compound, featuring both a reactive isocyanate and an ester group on a quaternary carbon, could be exploited to design new MCRs. This could lead to the rapid synthesis of large libraries of diverse, drug-like compounds for screening in pharmaceutical and agrochemical research. nih.gov

Advancements in Polymer Materials with Architecturally Defined and Tunable Properties

The quest for advanced polymer materials with precisely controlled properties is a major driver of materials science research. researchgate.net this compound is a promising monomer for creating functional polymers with architecturally defined and tunable characteristics. The isocyanate group is a primary precursor for the formation of polyurethanes, a highly versatile class of polymers. researchgate.net

By incorporating this compound into polymer chains, researchers can introduce pendant ester groups and a unique quaternary carbon center. These features can be used to fine-tune the material's properties, such as:

Thermal Stability: The polymer's structure can be designed to control its decomposition behavior. chemrxiv.org

Solubility and Thermo-responsiveness: The presence of functional groups can influence how the polymer interacts with solvents and responds to temperature changes, which is crucial for applications like smart hydrogels or drug delivery systems. researchgate.net

Post-Polymerization Modification: The ester group can serve as a handle for further chemical reactions, allowing for the attachment of other functional molecules or cross-linking of polymer chains. This approach is widely used in creating biofunctional polymers via techniques like click chemistry. nih.gov

The development of polymers derived from this monomer could lead to new materials for biomedical applications, such as functional polymer-drug conjugates or advanced coatings. nih.govnih.gov The ability to precisely control the polymer architecture at the molecular level is key to unlocking these advanced technological applications. researchgate.net

Q & A

Basic: What are the recommended methodologies for synthesizing Ethyl 2-isocyanato-2-methylpropanoate?

Answer:
A common approach involves coupling 2-methylpropanoic acid derivatives with ethyl isocyanate under controlled conditions. For example, analogous syntheses (e.g., chromen- or indole-based esters) utilize:

  • Base-mediated reactions : Potassium carbonate (K₂CO₃) in acetone/ethanol under reflux to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Key Validation : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy to identify ester carbonyl (~1700–1750 cm1^{-1}) and isocyanate (~2200–2270 cm1^{-1}) functional groups .

Basic: How can researchers safely handle this compound in the laboratory?

Answer:
While specific toxicity data for this compound is limited, analogous isocyanates (e.g., 2-isocyanatoethyl methacrylate) require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as isocyanates are respiratory irritants .
  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
  • Waste disposal : Follow local regulations for halogenated/organic waste, avoiding aqueous release due to potential hydrolysis to toxic amines .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or dynamic effects. Mitigation steps include:

  • Multi-technique validation : Cross-check NMR, IR, and mass spectrometry (HRMS) data. For example, HRMS can distinguish between isobaric isomers .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR vibrations, comparing theoretical and experimental results .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement provides unambiguous structural confirmation .

Case Study : For a chromen-derived ester, SC-XRD resolved ambiguities in ester vs. keto-enol tautomerism by confirming bond lengths and angles .

Advanced: How can computational tools predict reactivity or stability of this compound?

Answer:

  • Reactivity prediction :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the isocyanate group .
    • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .
  • Stability studies :
    • Hydrolysis kinetics : Simulate aqueous degradation pathways (e.g., via COSMO-RS) to predict half-life under varying pH/temperature .

Example : DFT studies on ethyl 2-methoxy-2-methyl-3-phenylpropanoate revealed steric hindrance from the methyl group slows nucleophilic attack at the ester carbonyl .

Advanced: What experimental design considerations optimize crystallographic analysis of this compound?

Answer:

  • Crystal growth : Use slow vapor diffusion (e.g., hexane into dichloromethane solution) to obtain high-quality single crystals .
  • Data collection : Employ synchrotron radiation for high-resolution datasets if crystals are small or weakly diffracting .
  • Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5%) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to identify disorder or solvent interactions .

Note : For isocyanate-containing compounds, confirm absence of solvent adducts (e.g., DMF or water) in the crystal lattice .

Basic: How to characterize purity and stability of this compound?

Answer:

  • Purity assessment :
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (acetonitrile/water) for optimal resolution .
    • Karl Fischer titration : Determine water content (<0.1% for moisture-sensitive isocyanates) .
  • Stability testing :
    • Accelerated aging : Store aliquots at 40°C/75% RH for 4 weeks, monitoring degradation via TLC or HPLC .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:
Low yields may stem from side reactions (e.g., isocyanate dimerization). Optimize by:

  • Temperature control : Conduct reactions at 0–5°C to suppress exothermic side pathways .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of coupling partners .
  • In situ monitoring : Use ReactIR to track isocyanate consumption and adjust stoichiometry dynamically .

Case Study : For ethyl 2-[(4-methyl-2-oxochromen-7-yl)oxy]propanoate, DMAP increased yields from 45% to 72% by reducing uretdione formation .

Advanced: What are best practices for resolving ambiguous mass spectrometry data?

Answer:
Ambiguities (e.g., isobaric fragments) require:

  • Tandem MS (MS/MS) : Collision-induced dissociation (CID) to fragment ions and confirm cleavage patterns .
  • Isotopic labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs to trace fragment origins .
  • High-resolution MS : Use Orbitrap or TOF analyzers (resolving power >30,000) to distinguish between C3_3H5_5NO2_2 (exact mass 99.0320) and C4_4H7_7O2_2 (99.0446) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.